Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 6-Bromo-1,3-dimethyl-1H-indole: Synthesis, Properties, and Applications
Publication Date: March 7, 2026
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. The strategic introduction of a bromine atom onto this scaffold can significantly enhance biological activity, a phenomenon well-documented across numerous therapeutic areas. This technical guide provides a comprehensive analysis of 6-Bromo-1,3-dimethyl-1H-indole, a specific derivative with significant research potential. While literature specifically detailing this compound is nascent, this guide synthesizes data from closely related bromo-indoles to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, propose a detailed synthetic protocol grounded in established organic chemistry principles, and explore its likely utility in drug discovery, particularly in oncology and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of halogenated indole scaffolds.
Core Compound Analysis: Physicochemical Properties
6-Bromo-1,3-dimethyl-1H-indole is a halogenated heterocyclic compound. The presence of the bromine atom at the 6-position, along with methyl groups at the 1- and 3-positions, defines its chemical character and potential biological function. The methyl group at the N1 position removes the hydrogen-bond donor capability of the parent indole, which can increase membrane permeability and alter metabolic pathways. The C3-methyl group can influence steric interactions with biological targets.
Quantitative Data Summary
The key physicochemical properties of 6-Bromo-1,3-dimethyl-1H-indole are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are predicted based on the well-characterized properties of its structural analogs.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₀BrN | Appchem[1] |
| Molecular Weight | 224.10 g/mol | Appchem[1] |
| CAS Number | 1616099-24-1 | Appchem[1] |
| Appearance | Predicted: Off-white to pale yellow solid/liquid | Based on analogs[2] |
| SMILES | BrC1=CC=C2C(=CN(C2=C1)C)C | Appchem[1] |
| Predicted LogP | ~3.8 | Prediction based on analogs[3] |
| Predicted Boiling Point | >300 °C | Prediction based on analogs |
| Predicted Melting Point | Not available | - |
Molecular Structure Diagram
Caption: Chemical structure of 6-Bromo-1,3-dimethyl-1H-indole.
Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
The proposed synthesis proceeds in three main stages:
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Fischer Indole Synthesis: Formation of the 6-bromo-3-methyl-1H-indole core.
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N-Methylation: Introduction of the methyl group at the N1 position of the indole ring.
Caption: Proposed synthetic workflow for 6-Bromo-1,3-dimethyl-1H-indole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard methods for Fischer indole synthesis and N-alkylation of indoles.[4]
Step 1: Synthesis of 6-Bromo-3-methyl-1H-indole
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenylhydrazine hydrochloride (1.0 eq) and a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid).
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Reagent Addition: Add acetone (1.5 eq) dropwise to the mixture at room temperature.
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-bromo-3-methyl-1H-indole.
Step 2: Synthesis of 6-Bromo-1,3-dimethyl-1H-indole
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
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Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
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Indole Addition: Add a solution of 6-bromo-3-methyl-1H-indole (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
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Alkylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final product, 6-Bromo-1,3-dimethyl-1H-indole.
Chemical Reactivity Insights
The 6-Bromo-1,3-dimethyl-1H-indole scaffold is amenable to a variety of chemical transformations, making it a versatile intermediate for library synthesis.
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Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position is a prime handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents to probe structure-activity relationships.
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Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. While the N1 and C3 positions are blocked by methyl groups, reactions at other positions on the benzene ring are possible, though likely directed by the existing substituents.
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Oxidation/Reduction: The indole nucleus can undergo various oxidation and reduction reactions, depending on the reagents and conditions employed.
Applications in Research and Drug Development
Brominated indoles are a privileged class of compounds in drug discovery, exhibiting a wide spectrum of biological activities.[5] The title compound, 6-Bromo-1,3-dimethyl-1H-indole, is expected to share this potential.
Potential Therapeutic Areas
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Anticancer Activity: Many bromo-indole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms often involve the inhibition of key signaling pathways, such as those mediated by protein kinases, or the induction of apoptosis. The substitution pattern of 6-Bromo-1,3-dimethyl-1H-indole may confer selectivity for specific kinase targets.
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Anti-inflammatory Effects: Certain brominated indoles have been shown to possess significant anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB signaling pathway, which leads to a downstream reduction in pro-inflammatory mediators.[5]
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Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural antimicrobial compounds. Bromination has been shown to enhance the antifungal activity of indole derivatives against phytopathogenic fungi like Botrytis cinerea.[8] This suggests potential applications in both medicine and agriculture.
Hypothesized Mechanism of Action: Kinase Inhibition
A common mechanism of action for indole-based anticancer agents is the inhibition of protein kinases, which are often dysregulated in cancer. The diagram below illustrates a generalized kinase inhibition pathway.
Caption: Hypothesized mechanism of kinase inhibition by 6-Bromo-1,3-dimethyl-1H-indole.
Characterization and Analytical Protocols
Unambiguous structural confirmation of the synthesized 6-Bromo-1,3-dimethyl-1H-indole is crucial. A combination of spectroscopic techniques is required for full characterization.
Predicted Spectroscopic Data
The following table summarizes the predicted NMR spectral data for the title compound. Predictions are based on standard chemical shift values for the indole scaffold and the known effects of bromo and methyl substituents.
| Technique | Predicted Chemical Shifts (δ, ppm) and Signals |
| ¹H NMR | ~ 7.6-7.8 (s, 1H, H7), ~ 7.2-7.4 (d, 1H, H4), ~ 7.0-7.2 (dd, 1H, H5), ~ 6.8-7.0 (s, 1H, H2), ~ 3.7 (s, 3H, N-CH₃), ~ 2.3 (s, 3H, C3-CH₃) |
| ¹³C NMR | ~ 138 (C7a), ~ 130 (C2), ~ 128 (C3a), ~ 124 (C5), ~ 122 (C4), ~ 115 (C6), ~ 112 (C3), ~ 110 (C7), ~ 32 (N-CH₃), ~ 10 (C3-CH₃) |
| Mass Spec (EI) | M⁺ peak at m/z 223/225 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
Analytical Workflow Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to determine the proton environment.
-
Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment, to identify all carbon signals, including methyl, methylene, and methine carbons.
-
Consider 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass, which should match the molecular formula C₁₀H₁₀BrN.
-
Analyze the low-resolution mass spectrum to observe the characteristic isotopic pattern of bromine.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum to identify characteristic functional group vibrations, such as C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Bromo-1,3-dimethyl-1H-indole is not available, data from closely related bromo-indoles should be used to guide handling procedures.[2][9]
Hazard Identification
-
Acute Toxicity: Likely harmful if swallowed or in contact with skin.
-
Skin Irritation: Expected to cause skin irritation.[9]
-
Eye Irritation: Expected to cause serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory tract irritation.[9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
6-Bromo-1,3-dimethyl-1H-indole represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. Based on the extensive research into related bromo-indole derivatives, this compound is predicted to possess significant biological activity, particularly in the realms of oncology and anti-inflammatory research. The synthetic route proposed herein offers a reliable and scalable method for its production, enabling further investigation. Future research should focus on the empirical validation of its synthesis, full spectroscopic characterization, and comprehensive screening across a panel of biological assays to elucidate its therapeutic potential. The versatility of the C-Br bond for further functionalization makes this molecule an excellent starting point for the development of novel, potent, and selective therapeutic agents.
References
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Appchem. 6-Bromo-1,3-dimethyl-1H-indole. Available from: [Link]
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PubChem. 6-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 6-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Available from: [Link]
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MDPI. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Available from: [Link]
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SpringerLink. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]
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